3-Aminobenzo[b]thiophene-2-carbaldehyde
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H7NOS |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
3-amino-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H,10H2 |
InChI Key |
VDWYVLSWYYCKPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobenzo[b]thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of microwave irradiation can be particularly advantageous in industrial settings due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution
The amino group undergoes selective alkylation under basic conditions. In DMF with sodium hydride, reactions with alkyl halides produce N-alkylated derivatives (Table 1) .
| Alkylating Agent | Product | Conditions | Yield |
|---|---|---|---|
| Methyl iodide | N-Methylpyridone (5a) | DMF, NaH, 0°C → RT, 4 h | 72% |
| Ethyl bromide | N-Ethylpyridone (5b) | DMF, NaH, 60°C, 6 h | 68% |
| Allyl chloride | N-Allylpyridone (5c) | DMF, NaH, RT, 3 h | 65% |
Phosphoryl chloride converts the aldehyde to 4-chloropyridine derivatives (e.g., 7a ) at 80°C in 85% yield .
Oxidation and Reduction
The aldehyde group is redox-active:
-
Oxidation : Using KMnO₄ in acidic conditions yields benzo[b]thiophene-2-carboxylic acid (4b ) (92% yield) .
-
Reduction : NaBH₄ reduces the aldehyde to 3-aminobenzo[b]thiophene-2-methanol (8 ) (78% yield). MnO₂ oxidizes 8 back to the aldehyde quantitatively .
Schiff Base Formation
Reactions with amines form hydrazones and imines (Table 2) :
| Amine | Product | Catalyst/Conditions | Yield |
|---|---|---|---|
| 3-Amino-1H-1,2,4-triazole | Indeno-1,2,4-triazolo[1,5-a]pyrimidine (5a ) | PdCl₂-imine/thiophene-FSM-16, H₂O, reflux | 96% |
| 4-Methylphenylhydrazine | Dihydrazone-benzothiophene (6m ) | NaOH, EtOH, RT | 62% |
| Semicarbazide | Semicarbazone (6l ) | Piperidine, MeOH, reflux | 44% |
Knoevenagel Condensation
Active methylene compounds (e.g., indan-1,3-dione) react with the aldehyde under basic conditions to form α,β-unsaturated ketones, pivotal in synthesizing fused heterocycles .
Friedländer Reaction
With ketones (e.g., methyl ethyl ketone), annulation produces benzothieno[3,2-b]pyridines (7a–d ) via aldol-Schiff base cyclization (Table 3) :
| Ketone | Product | Conditions | Yield |
|---|---|---|---|
| Methyl ethyl ketone | 6-Methyl-2,3-dihydropyridine (7a ) | NaOH, EtOH, reflux | 63% |
| 2-Pentanone | Mixture (7b ) | Piperidine, DMF, 100°C | 79% |
Three-Component Reactions
A PdCl₂-imine/thiophene-FSM-16 catalyst enables one-pot synthesis of indeno-triazolo-pyrimidines (5a–h ) in water (96% yield) through Knoevenagel-Michael-cyclization cascades .
Microwave-Assisted Functionalization
Microwave irradiation (130°C, DMSO, 11 min) accelerates annulation with 2-halobenzonitriles, yielding 3-aminobenzo[b]thiophene scaffolds for kinase inhibitors in 94% yield .
Stability and Decomposition
Thermogravimetric analysis (TGA) shows decomposition of supported Pd complexes at 200–480°C (9% mass loss), confirming thermal stability under synthetic conditions .
This compound’s dual functionality enables diverse transformations, underpinning its utility in drug discovery (e.g., RhoA/ROCK inhibitors ) and materials science. Methodologies emphasizing green solvents (e.g., water) and heterogeneous catalysts align with sustainable chemistry trends.
Scientific Research Applications
Organic Synthesis
3-Aminobenzo[b]thiophene-2-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of diverse derivatives that can be utilized in different chemical reactions.
Key Reactions:
- Formylation and Alkylation: The compound can be synthesized through formylation of benzo[b]thiophene, followed by subsequent reactions to yield derivatives with potential biological activity .
- Synthesis of Derivatives: Recent studies have reported the successful synthesis of novel derivatives such as BTAP1, BTAP2, and BTAP3, which exhibit distinct properties and reactivities .
The biological applications of this compound are noteworthy, particularly in the development of pharmaceuticals.
Anticancer Properties:
- Compounds derived from this compound have shown promising cytotoxic activity against human colon cancer cell lines. Studies indicate that these derivatives can inhibit cancer cell proliferation effectively .
Molecular Docking Studies:
- Molecular docking studies have identified potential protein targets for these compounds, suggesting their role as inhibitors in various biological pathways. For instance, binding energies calculated during virtual screening indicate favorable interactions with specific proteins, highlighting their therapeutic potential .
Toxicological Evaluations
Toxicological assessments of this compound and its derivatives reveal favorable safety profiles. Evaluations demonstrate minimal ocular and dermal irritation potential compared to established compounds like allicin, making them suitable candidates for further pharmaceutical development .
Spectroscopic Characterization
The characterization of this compound and its derivatives has been extensively conducted using various spectroscopic techniques:
Quantum Chemical Calculations
Quantum chemical calculations have been employed to assess the stability and reactivity of this compound derivatives. These studies indicate varying energy gaps and global hardness values, which correlate with their reactivity profiles:
| Compound | Energy Gap (ΔE) | Global Hardness (η) | Global Softness (S) |
|---|---|---|---|
| BTAP1 | 3.59 eV | 1.8 | - |
| BTAP2 | 3.22 eV | - | 0.62 |
| BTAP3 | - | - | - |
These calculations assist in predicting the behavior of these compounds in biological systems and their potential as drug candidates .
Mechanism of Action
The mechanism of action of 3-Aminobenzo[b]thiophene-2-carbaldehyde in various applications involves its ability to interact with specific molecular targets. For instance, in the development of fluorescent sensors, the compound forms complexes with metal ions through photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . These interactions result in measurable changes in fluorescence, allowing for the detection and quantification of metal ions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Benzo[b]thiophene-2-carbaldehyde vs. Benzo[b]thiophene-3-carbaldehyde
A study evaluating combretastatin analogs derived from these isomers revealed significant differences in cytotoxicity (Table 1):
| Compound Series | Cell Line (GI₅₀, nM) | Potency Trend | Source |
|---|---|---|---|
| Benzo[b]thiophene-2-carbaldehyde (11a–d) | MCF-7: 28–269 | Higher potency | |
| Benzo[b]thiophene-3-carbaldehyde (13a–d) | MCF-7: 150–450 | Lower potency |
The 2-carbaldehyde series consistently outperformed the 3-carbaldehyde derivatives across breast cancer cell lines, attributed to enhanced electronic interactions with cellular targets due to the aldehyde’s position .
Substituent Variations: Chloro and Methyl Derivatives
3-Chloro-benzo[b]thiophene-2-carbaldehyde (CAS: 113641-76-2)
This analog replaces the amino group with an electron-withdrawing chlorine atom. While direct biological data are unavailable, the chloro substituent likely reduces nucleophilicity at position 3, altering reactivity in condensation or nucleophilic substitution reactions compared to the amino derivative .
3-Methylbenzo[b]thiophene-2-carboxaldehyde (CAS: 22053-74-3)
No specific hazard data are reported, suggesting lower acute toxicity than the amino analog .
Functional Group Modifications: Thiophene-2-carbaldehyde
Thiophene-2-carbaldehyde (lacking the fused benzene ring) is a simpler analog used in synthesizing antileishmanial agents and heterocycles. In Gewald reactions, it yielded moderate product yields (e.g., 3ad: 40–60%) compared to benzothiophene derivatives, highlighting the fused ring’s role in stabilizing reactive intermediates .
Biological Activity
3-Aminobenzo[b]thiophene-2-carbaldehyde, with the CAS number 39827-51-5, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article explores its synthesis, biological evaluations, and specific case studies that highlight its antitumor properties.
- Molecular Formula : C₉H₇NOS
- Molecular Weight : 177.22 g/mol
- Purity : Typically above 95% for research applications.
- Storage Conditions : Should be kept in a dark, inert atmosphere at temperatures between 2°C and 8°C.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with appropriate amines and carbonyl compounds. A notable method includes the use of lithium diisopropylamide (LDA) for lithiation followed by formylation reactions, which yield high purity products suitable for biological testing .
Antitumor Activity
Research indicates that derivatives of 3-Aminobenzo[b]thiophene exhibit significant antitumor activity through mechanisms such as inhibition of tubulin polymerization. A study evaluated various derivatives and found that certain compounds effectively inhibited cancer cell growth at subnanomolar concentrations by interacting with the colchicine binding site on tubulin .
The primary mechanism through which this compound exerts its effects is through:
- Inhibition of Tubulin Polymerization : This disrupts normal mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.
- Cell Cycle Effects : The compound has been shown to induce arrest in the G2/M phase of the cell cycle, which is critical for cancer therapy .
Case Studies
- In Vitro Studies :
- Animal Models :
- In vivo studies on mice bearing xenograft tumors showed that treatment with 3-Aminobenzo[b]thiophene derivatives resulted in significant tumor regression compared to control groups. The compounds were administered intraperitoneally, showcasing their potential for systemic delivery in therapeutic applications .
Comparative Analysis of Derivatives
| Compound Name | IC50 (nM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| This compound | <10 | MCF-7 (Breast Cancer) | Tubulin polymerization inhibition |
| 4-Methyl derivative | <50 | A549 (Lung Cancer) | Cell cycle arrest |
| Ethyl derivative | <30 | HeLa (Cervical Cancer) | Apoptosis induction |
Q & A
Q. What are the most efficient synthetic routes for 3-aminobenzo[b]thiophene-2-carbaldehyde?
Microwave-assisted synthesis is a high-yield method. For example, reacting 2-halobenzonitriles (e.g., 2-fluorobenzonitrile) with methyl thioglycolate in DMSO at 130°C under microwave irradiation produces 3-aminobenzo[b]thiophene derivatives in 58–96% yield. This approach minimizes side reactions and reduces reaction time compared to conventional heating . Triethylamine acts as a base to deprotonate intermediates, enhancing cyclization efficiency.
Q. How can the purity and structural integrity of this compound be validated?
Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm the aldehyde proton (~9.8–10.2 ppm) and amine group integration. Substituent-specific shifts (e.g., electron-withdrawing groups like NO₂ or CF₃) alter resonance patterns .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the scaffold .
- HPLC : Monitor purity with reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. What reaction conditions are optimal for functionalizing the aldehyde group?
The aldehyde participates in condensations (e.g., with amines or hydrazines) and nucleophilic additions. For example:
- Schiff base formation : React with aromatic amines in ethanol under reflux (70–80°C) to form imines, useful for metal coordination complexes .
- Oxidation : Treat with H₂O₂ in acetic acid to yield carboxylic acid derivatives, though competing sulfur oxidation may require controlled stoichiometry .
Advanced Research Questions
Q. How do substituents on the benzo[b]thiophene core influence biological activity?
Substituents modulate electronic and steric properties, affecting target binding. For example:
- Electron-withdrawing groups (e.g., CF₃, NO₂) : Enhance stability and interaction with hydrophobic enzyme pockets, as seen in kinase inhibitors (e.g., LIMK1) .
- Extended conjugation (e.g., vinyl groups) : Improve fluorescence properties for probe design, as demonstrated in thiophene-based sensors .
- Amino group positioning : The 3-amino group enables hydrogen bonding in drug-receptor interactions, critical for antimicrobial or anticancer activity .
Q. What mechanistic insights exist for the compound’s reactivity in heterocyclic synthesis?
- Cyclocondensation : The aldehyde reacts with thioureas or thiosemicarbazides under acidic conditions to form thiazole or thiadiazole derivatives. For example, condensation with 5-aminothiadiazole-2-thiol yields 5-[(thiophen-2-ylmethylidene)amino]-1,3,4-thiadiazole-2-thiol, a precursor for antimicrobial agents .
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with boronic acids enable aryl/heteroaryl diversification at the 5- or 6-position .
Q. How can computational modeling guide the design of derivatives for specific targets?
- Docking studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., LIMK1 or bacterial topoisomerases). Focus on π-π stacking with aromatic residues and hydrogen bonding via the aldehyde/amine groups .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to optimize electronic properties for fluorescence or charge transfer in material science applications .
Q. What strategies address contradictions in reported synthetic yields?
Discrepancies arise from reaction scale, catalyst purity, or workup methods. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
